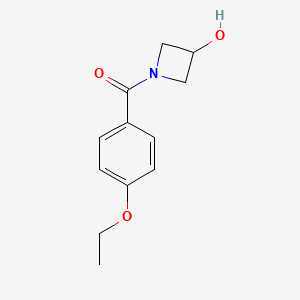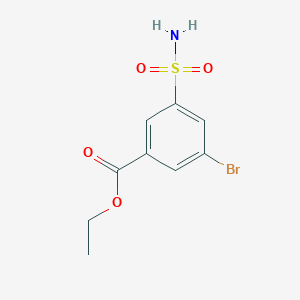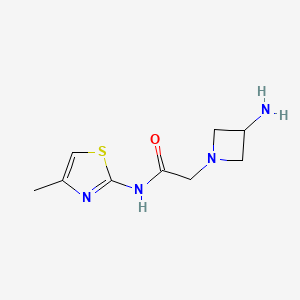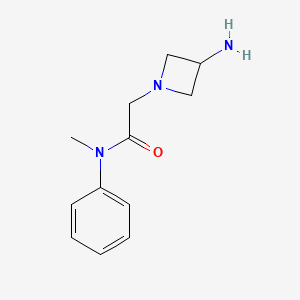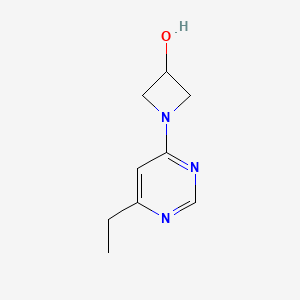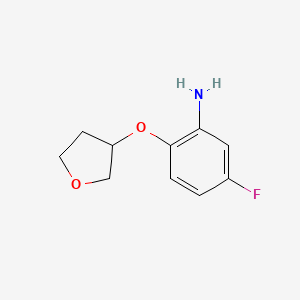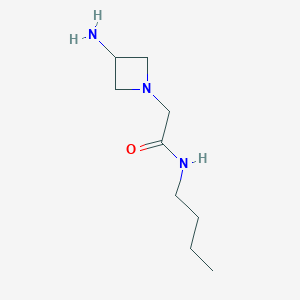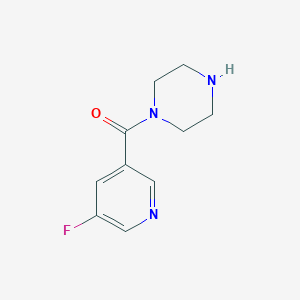
(5-氟吡啶-3-基)(哌嗪-1-基)甲酮
描述
Synthesis Analysis
The synthesis of similar compounds involves multi-step procedures . For instance, the synthesis of 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives involves a multi-step procedure, and their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Molecular Structure Analysis
The molecular structure of similar compounds like (5-fluoropyridin-3-yl)methanamine has been analyzed . The molecular formula is CHFN with an average mass of 126.132 Da and a monoisotopic mass of 126.059326 Da .科学研究应用
Antifungal Activity
Compounds with structural similarities to (5-Fluoropyridin-3-yl)(piperazin-1-yl)methanone have been synthesized and evaluated for their antifungal properties. For instance, a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines exhibited moderate antifungal activity against certain Candida strains . While the specific antifungal activity of (5-Fluoropyridin-3-yl)(piperazin-1-yl)methanone is not detailed in the search results, it’s possible that it may also possess similar properties due to its structural features.
Medicinal Chemistry
In medicinal chemistry, compounds containing fluoropyridine and piperazine moieties are often explored for their potential as drug candidates. For example, a compound with a related structure was investigated as an α7 nicotinic acetylcholine receptor agonist preclinical candidate . This suggests that (5-Fluoropyridin-3-yl)(piperazin-1-yl)methanone could be of interest in the development of new pharmaceuticals targeting similar receptors.
作用机制
Target of Action
The primary target of (5-Fluoropyridin-3-yl)(piperazin-1-yl)methanone is Monoacylglycerol lipase (MAGL) . MAGL is an enzyme that plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes. It is responsible for the hydrolysis of 2-arachidonoylglycerol (2-AG), one of the main endocannabinoids, into arachidonic acid and glycerol .
Mode of Action
(5-Fluoropyridin-3-yl)(piperazin-1-yl)methanone acts as a reversible inhibitor of MAGL . By binding to the active site of the enzyme, it prevents the hydrolysis of 2-AG, thereby increasing the levels of this endocannabinoid in the system .
Biochemical Pathways
The inhibition of MAGL by (5-Fluoropyridin-3-yl)(piperazin-1-yl)methanone affects the endocannabinoid system. This system includes cannabinoid receptors type 1 and type 2 (CB1, CB2), a series of signaling molecules called endocannabinoids, and biosynthetic and degrading enzymes involved in the production and transformation of the endocannabinoids . By preventing the degradation of 2-AG, the compound indirectly activates the cannabinoid receptors, leading to various downstream effects .
Result of Action
The inhibition of MAGL by (5-Fluoropyridin-3-yl)(piperazin-1-yl)methanone can have several effects at the molecular and cellular levels. For instance, it has been shown to have promising antiproliferative activity on breast and ovarian cancer cell lines . This suggests that the compound could potentially be used in the treatment of certain types of cancer .
属性
IUPAC Name |
(5-fluoropyridin-3-yl)-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O/c11-9-5-8(6-13-7-9)10(15)14-3-1-12-2-4-14/h5-7,12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNSKOSEPCWUGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoropyridin-3-yl)(piperazin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



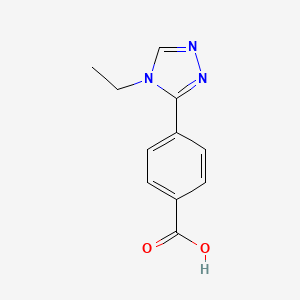
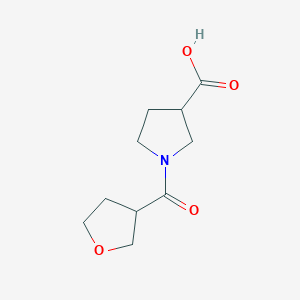
![2-[4-(aminomethyl)-1H-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B1489796.png)
